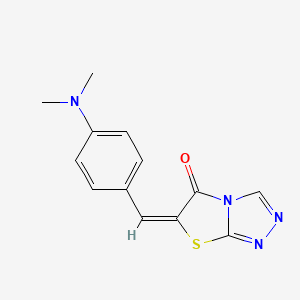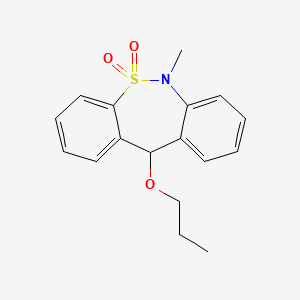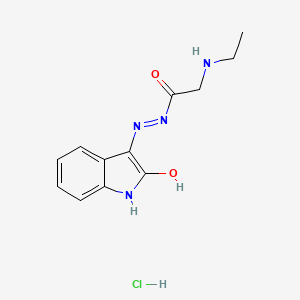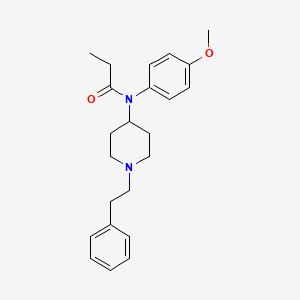
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its molecular formula C22H47N2O3.Cl and is often used in formulations requiring surface-active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride typically involves the reaction of 1-propanaminium with 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl) chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial formulations.
Industry: Utilized in the production of personal care products, cleaning agents, and emulsifiers.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and denature proteins, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxododecyl)amino)propyl)-, chloride
- Myristamidopropyl propylene glycol-dimonium chloride
Uniqueness
1-Propanaminium, 2,3-dihydroxy-N,N-dimethyl-N-(3-((1-oxotetradecyl)amino)propyl)-, chloride is unique due to its specific chain length and functional groups, which confer distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in various formulations, making it a preferred choice in many applications.
Properties
CAS No. |
123555-81-7 |
|---|---|
Molecular Formula |
C22H47N2O3.Cl C22H47ClN2O3 |
Molecular Weight |
423.1 g/mol |
IUPAC Name |
2,3-dihydroxypropyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C22H46N2O3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-16-22(27)23-17-15-18-24(2,3)19-21(26)20-25;/h21,25-26H,4-20H2,1-3H3;1H |
InChI Key |
CRUZGORCWUEWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CO)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


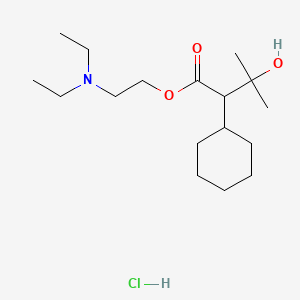


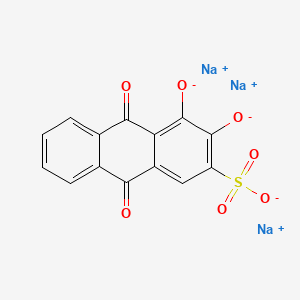
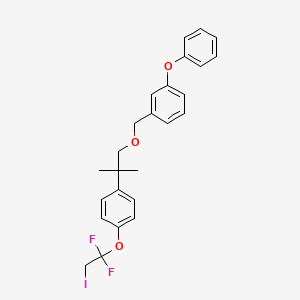

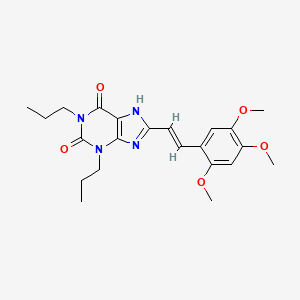
![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)
